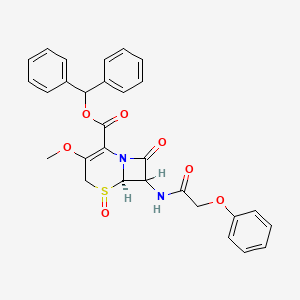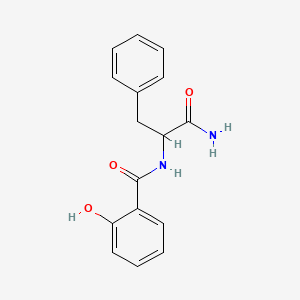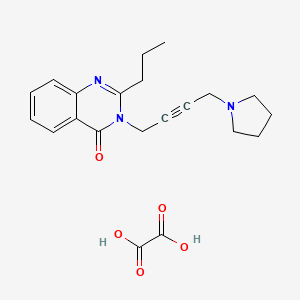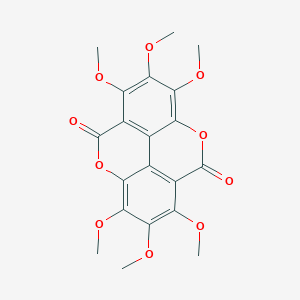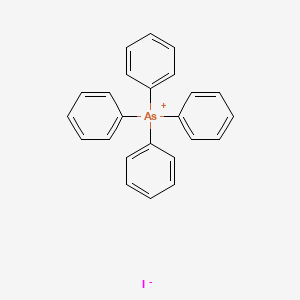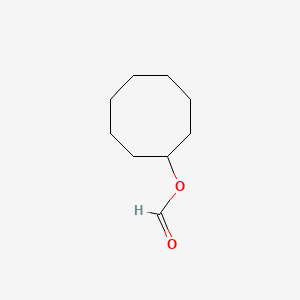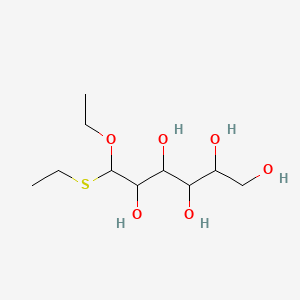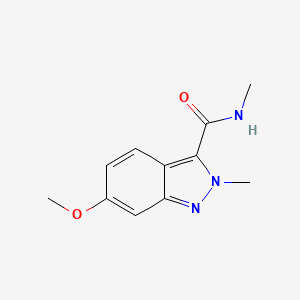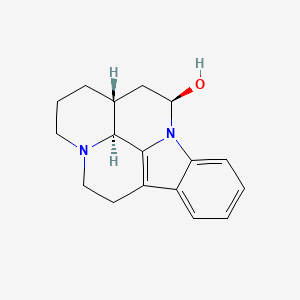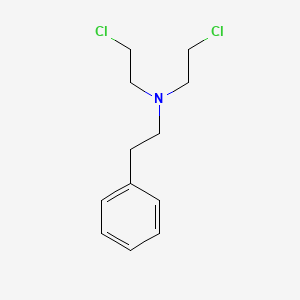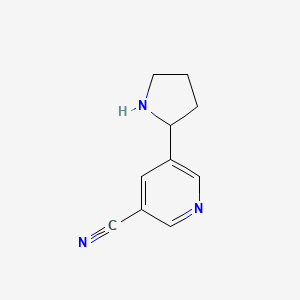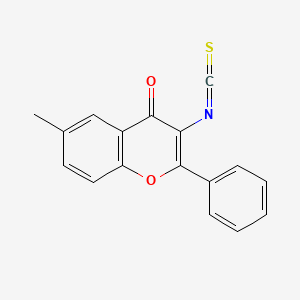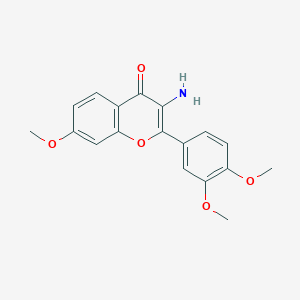
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include 3,4-dimethoxybenzaldehyde and 7-methoxy-4h-1-benzopyran-4-one. The synthesis may involve:
Condensation Reactions: To form the core benzopyran structure.
Amination Reactions: To introduce the amino group.
Methoxylation: To add methoxy groups at specific positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- can undergo various chemical reactions, including:
Oxidation: To form corresponding oxides.
Reduction: To reduce functional groups.
Substitution: Such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases to affect replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Isoflavones: Compounds with structural similarities and potential therapeutic applications.
Uniqueness
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.
Propriétés
Formule moléculaire |
C18H17NO5 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
3-amino-2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H17NO5/c1-21-11-5-6-12-14(9-11)24-18(16(19)17(12)20)10-4-7-13(22-2)15(8-10)23-3/h4-9H,19H2,1-3H3 |
Clé InChI |
IKSRJDQJBHXSPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


